Biotin anandamide

描述

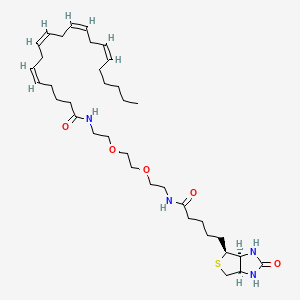

Biotinylated anandamide analog; acts as a probe for visualizing the accumulation and intracellular trafficking of anandamide. Blocks anandamide uptake (IC50 = 0.5 μM in HaCaT cells); prevents interaction with FAAH, CB1 and TRPV1.

生物活性

Biotin anandamide (b-AEA) is a biotinylated derivative of the endocannabinoid anandamide (AEA), which has gained attention for its potential biological activities, particularly in the context of cancer treatment and neurobiology. This article explores the biological activity of b-AEA, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

Overview of Anandamide

Anandamide is an endogenous cannabinoid that interacts with cannabinoid receptors (CB1 and CB2) and has been implicated in various physiological processes, including pain modulation, appetite regulation, and mood enhancement. Its biological activity is mediated through several signaling pathways, including the activation of the Jun N-terminal kinase (JNK) pathway, which plays a critical role in cell proliferation and apoptosis.

Characterization of this compound

This compound retains the lipophilicity of AEA, allowing it to accumulate within cells similarly to its parent compound. Research indicates that b-AEA can be utilized as a tool for visualizing AEA distribution within cells due to its biotinylation, which facilitates detection through streptavidin-based assays .

The biological activity of b-AEA is characterized by its interaction with various receptors and signaling pathways:

- Cannabinoid Receptors : b-AEA acts as an agonist at CB1 receptors, influencing neurotransmitter release and neuronal excitability. Studies show that it enhances adenosine levels in the brain, promoting slow-wave sleep .

- JNK Activation : In cholangiocarcinoma cells, b-AEA has been shown to activate JNK pathways, leading to antiproliferative effects. This action is contingent on the expression of Wnt signaling components such as Wnt 5a and Ror2 .

- GPR55 Receptor : Emerging evidence suggests that b-AEA may also interact with GPR55, a receptor implicated in cancer cell growth regulation. Activation of this receptor by b-AEA leads to increased Fas receptor recruitment in lipid rafts, contributing to apoptosis in cancer cells .

1. Antiproliferative Effects in Cholangiocarcinoma

A study investigated the effects of b-AEA on cholangiocarcinoma cells both in vitro and in vivo. The findings revealed that chronic administration of b-AEA resulted in decreased tumor growth associated with increased expression of Wnt 5a. The antiproliferative effects were mediated through JNK activation and were significantly diminished upon knockdown of Wnt 5a or Ror2 expression .

2. Sleep Regulation

In a neurobiological context, another study demonstrated that systemic administration of b-AEA significantly increased adenosine levels and enhanced slow-wave sleep in rats. The sleep-inducing effects were blocked by the CB1 receptor antagonist SR141716A, indicating that the action of b-AEA is primarily mediated through cannabinoid receptor pathways .

Data Tables

科学研究应用

Visualization of Anandamide Accumulation

One of the primary applications of biotin anandamide is its use as a probe to visualize the accumulation and distribution of AEA within cells. Studies have demonstrated that b-AEA retains the lipophilicity of AEA, allowing it to enter cells similarly. This property enables researchers to track AEA's intracellular localization through techniques such as confocal fluorescence microscopy, providing insights into its metabolic pathways and signaling mechanisms .

Antiproliferative Effects in Cancer Research

This compound has been investigated for its antiproliferative effects on cancer cells, particularly cholangiocarcinoma. Research indicates that AEA can inhibit tumor growth through mechanisms involving GPR55 receptor activation, leading to increased JNK activity and recruitment of death receptor complexes into lipid rafts . The ability of b-AEA to visualize these processes enhances our understanding of how endocannabinoids can be utilized in cancer therapies.

Study of Endocannabinoid Transport Mechanisms

The transport mechanisms of endocannabinoids like AEA are complex and not fully understood. This compound facilitates research into these mechanisms by acting as a non-hydrolyzable analog that can be tracked within cellular environments. This research is crucial for elucidating how AEA moves from its synthesis site to various intracellular compartments, which is essential for its biological activity .

Potential Therapeutic Applications

Given its properties, this compound may have therapeutic implications in treating conditions where modulation of the endocannabinoid system is beneficial. For instance, studies suggest that enhancing AEA's effects could help manage pain, reduce inflammation, and even combat certain types of cancer . The ability to visualize AEA's action in real-time could lead to more effective treatment strategies.

Insights into Endocannabinoid System Dynamics

Research utilizing this compound contributes significantly to our understanding of the endocannabinoid system's dynamics. By observing how b-AEA interacts with various cellular components, scientists can gain insights into the regulatory roles that endocannabinoids play in physiological processes such as pain sensation, mood regulation, and immune response .

Case Studies and Research Findings

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGIWGPEYRGLKI-CJBBQPGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。